6-(ethanesulfonyl)-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
This compound features a benzoxazinone core (3,4-dihydro-2H-1,4-benzoxazin-3-one) substituted with an ethanesulfonyl group at position 6 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a 4-(trifluoromethoxy)phenyl group. Its synthesis likely involves alkylation of the benzoxazinone core with a pre-formed oxadiazole intermediate, followed by sulfonylation, as inferred from analogous procedures in and .
Properties
IUPAC Name |
6-ethylsulfonyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O6S/c1-2-33(28,29)14-7-8-16-15(9-14)26(18(27)11-30-16)10-17-24-19(25-32-17)12-3-5-13(6-4-12)31-20(21,22)23/h3-9H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFONSOXGKYNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(ethanesulfonyl)-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antifungal and antibacterial activities, and discusses relevant research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Benzoxazine core : This bicyclic structure is known for various biological activities.
- Oxadiazole moiety : Contributes to the compound's bioactivity, particularly in antimicrobial applications.
- Ethanesulfonyl group : Enhances solubility and may influence pharmacokinetics.
Antifungal Activity
Recent studies have indicated that compounds with similar structures exhibit significant antifungal properties. For instance, a related series of thiazole derivatives showed promising activity against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2e | Candida parapsilosis | 1.23 |
| 2d | Candida albicans | Not specified |
The docking studies revealed that these compounds interact with the 14α-demethylase enzyme, crucial for ergosterol biosynthesis in fungi .
Antibacterial Activity
While specific data on the antibacterial activity of the target compound is limited, related compounds have shown activity against various bacterial strains. For example, derivatives of oxadiazole have been reported to possess significant activity against Staphylococcus aureus and Escherichia coli.
Case Studies
-
Antifungal Efficacy Study :
- A study synthesized a series of thiazole derivatives and tested their antifungal efficacy using the modified EUCAST protocol. Compounds were evaluated for their ability to inhibit fungal growth in vitro.
- The most active compounds were subjected to dynamic analysis to assess their stability and interaction with enzyme substrates involved in fungal metabolism.
-
Molecular Docking Analysis :
- Molecular docking studies were performed to predict the binding affinity of the compound to various protein targets associated with fungal growth inhibition. The results indicated strong interactions with key residues in the active sites of target enzymes.
Pharmacokinetics and Toxicology
Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable properties for this compound. The presence of the ethanesulfonyl group may enhance solubility and bioavailability. However, comprehensive toxicity studies are necessary to evaluate its safety profile.
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzoxazinone Derivatives: 4-(3-(6-Methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (17b) (): Shares the benzoxazinone core but substitutes position 4 with a propanoyl-piperazine carboxamide. This derivative demonstrated structure-activity relationship (SAR) insights for anticancer activity, highlighting the benzoxazinone scaffold’s versatility in drug design.
- Oxadiazole/Triazole Derivatives: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone (): Replaces the oxadiazole with a triazole ring but retains sulfonyl and aryl groups. Such compounds often target kinases or microbial enzymes due to sulfur-containing motifs. Ethyl 3-(4-Methylphenyl)-5-{[3-(Trifluoromethyl)Phenyl]Sulfanyl}-1,2,4-Triazine-6-Carboxylate (): Features a triazine core with trifluoromethyl and sulfanyl substituents, emphasizing the role of electron-withdrawing groups in modulating reactivity.
Substituent Variations
- Sulfonyl Group Analogues: Metsulfuron Methyl Ester (): A sulfonylurea herbicide with a triazine core. 3-(4-Fluorophenyl)-5-Thioxo-1,5-Dihydro-4H-1,2,4-Triazol-4-yl Derivatives (): Demonstrates how fluorophenyl and thioxo groups influence electronic properties and tautomerism.
Electronic and Physicochemical Properties
- Lipophilicity: The trifluoromethoxy group contributes to higher logP values compared to non-fluorinated analogues (e.g., phenyl vs. 4-OCF₃-phenyl in ).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including cyclization and functional group substitutions. A typical method involves refluxing intermediates like substituted benzaldehyde with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for ~4 hours, followed by solvent evaporation and purification . Optimization should focus on catalyst selection, solvent polarity, and temperature to improve yield and purity. Monitoring via TLC or HPLC is critical to track reaction progress.
Q. Which spectroscopic and computational methods are most effective for structural elucidation?
- Experimental : Use -NMR and -NMR to confirm proton and carbon environments, supplemented by IR for functional group identification. XRD provides crystallographic data for absolute configuration.
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, vibrational frequencies, and electronic properties, which can be cross-validated with experimental data .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to screen activity. Cell-based models (e.g., cancer cell lines) assess cytotoxicity and IC values.
- Mechanistic studies : Employ molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Pair with mutagenesis studies to validate interaction sites .
Q. How to resolve discrepancies between experimental and theoretical data (e.g., DFT vs. XRD)?
Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in DFT. Strategies include:
- Re-optimizing DFT calculations with solvent models (e.g., PCM).
- Comparing Hirshfeld surface analysis (XRD) with DFT-derived electrostatic potential maps .
Q. What methodologies assess the compound’s environmental fate and degradation pathways?
Q. How to investigate the compound’s stability under varying storage and physiological conditions?
Q. What strategies enable structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Synthesize analogs with modified sulfonyl, trifluoromethoxy, or oxadiazole groups. Compare bioactivity data to identify critical pharmacophores.
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
Q. Which analytical techniques quantify the compound in complex matrices (e.g., biological fluids)?
- HPLC-MS/MS : Develop a validated method with a C18 column and MRM detection for sensitivity.
- Sample preparation : Use solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates .
Q. How to design mechanistic studies for understanding its reactivity in catalytic systems?
- Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy.
- Isotopic labeling : Use -labeled analogs to trace oxygen transfer pathways in oxidation reactions .
Q. What frameworks guide ecological risk assessment for this compound?
Adopt the INCHEMBIOL framework:
- Phase 1 : Determine physical-chemical properties (logK, water solubility).
- Phase 2 : Evaluate acute/chronic toxicity across trophic levels (algae, fish, mammals).
- Phase 3 : Model exposure scenarios using PBPK/PD models for human health risks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
